![molecular formula C12H20N4 B1462231 [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 1042560-53-1](/img/structure/B1462231.png)
[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Overview
Description
Scientific Research Applications
Anticonvulsant Agents
6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine has been studied in the context of synthesizing Schiff bases of 3-aminomethyl pyridine. These Schiff bases have shown promise as anticonvulsant agents. A number of these compounds, including variations of the core chemical structure, demonstrated seizure protection in various models after intraperitoneal administration. This research highlights the potential of these compounds in developing new anticonvulsant medications (Pandey & Srivastava, 2011).
Iron(II) Complexes
The compound has been used in the synthesis of iron(II) complexes with N5 chelate ligands containing a 1,4-diazepane core. These complexes have been studied for their structural and magnetic properties, which are important in the field of coordination chemistry and could have implications in materials science (Schmidt et al., 2013).
Photocytotoxic Agents
Research has also explored the use of iron(III) complexes involving derivatives of this compound for applications in cellular imaging and photocytotoxicity. These complexes have shown notable photocytotoxicity in red light, which can be leveraged in targeted cancer therapies (Basu et al., 2014).
Organic Synthesis
The chemical structure has been utilized in the synthesis of various organic compounds, such as in the scalable syntheses of H3 antagonists. This research has implications in the pharmaceutical industry for the development of new drugs (Pippel et al., 2011).
Ligands for Metal Complexes
The compound has been employed in the synthesis and study of ligands for metal complexes. These studies are crucial in understanding the properties of these complexes, which have applications in catalysis and materials science (Shukla et al., 2021).
properties
IUPAC Name |
[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYAHDAVWOUPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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